2-(3-Methoxypropanesulfonyl)acetonitrile

Description

Chemical Identity and Nomenclature

2-(3-Methoxypropanesulfonyl)acetonitrile is systematically identified through multiple chemical databases and nomenclature systems. The compound is officially registered under Chemical Abstracts Service number 1232400-69-9 and carries the molecular formula C₆H₁₁NO₃S with a molecular weight of 177.22 daltons. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(3-methoxypropylsulfonyl)acetonitrile, which precisely describes the structural arrangement of functional groups.

The compound's nomenclature reflects its complex structure containing multiple functional moieties. The base acetonitrile group provides the fundamental cyano functionality, while the 3-methoxypropanesulfonyl substituent introduces both ether and sulfonyl characteristics. This nomenclature system ensures unambiguous identification across different chemical databases and research contexts.

Database identification systems provide additional reference points for this compound. The compound is catalogued under PubChem Compound Identification number 63857218 and carries the MDL number MFCD18895797. These identifiers facilitate cross-referencing across various chemical information systems and ensure accurate communication within the scientific community.

The Standard International Chemical Identifier for this compound is InChI=1S/C6H11NO3S/c1-10-4-2-5-11(8,9)6-3-7/h2,4-6H2,1H3, with the corresponding InChI Key MNOLJIROPVAKBD-UHFFFAOYSA-N. These standardized identifiers provide unique digital fingerprints that enable precise identification regardless of naming variations or language differences.

Historical Context and Discovery

The historical development of sulfonylacetonitrile compounds traces back to fundamental research in organosulfur chemistry and nitrile synthesis. While specific discovery details for this compound are not extensively documented in literature, the compound belongs to a broader family of sulfonylacetonitrile derivatives that emerged from systematic exploration of bifunctional organic molecules.

The foundational work on sulfonyl compounds can be traced to early organosulfur chemistry research, particularly the pioneering studies on methanesulfonic acid derivatives. German chemist Hermann Kolbe's discovery of methanesulfonic acid between 1842 and 1845 laid the groundwork for subsequent development of more complex sulfonyl-containing compounds. This early work established the chemical principles that would later enable the synthesis of elaborate sulfonylacetonitrile structures.

The development of nitrile chemistry provided the complementary foundation for compounds like this compound. Acetonitrile itself was first prepared in 1847 by French chemist Jean-Baptiste Dumas, establishing the fundamental understanding of cyano group chemistry. The convergence of sulfonyl and nitrile chemistry created opportunities for synthesizing compounds that combine both functional groups in single molecules.

Modern synthesis methodologies for sulfonylacetonitrile compounds have evolved to incorporate sophisticated synthetic strategies. The development of more efficient synthetic routes has enabled the preparation of compounds like this compound for specialized applications. These advances reflect broader trends in synthetic organic chemistry toward creating multifunctional molecules with precise structural characteristics.

Structural Features and Functional Groups

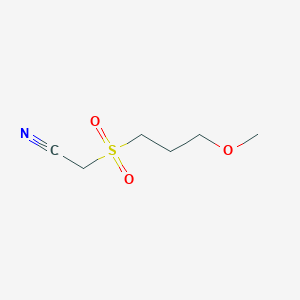

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups that confer unique chemical properties. The compound's backbone consists of a three-carbon propyl chain that links a methoxy ether group to a sulfonyl moiety, which in turn connects to an acetonitrile unit. This linear arrangement creates a molecule with distinct hydrophilic and hydrophobic regions.

The sulfonyl functional group (-SO₂-) represents a key structural feature that significantly influences the compound's chemical behavior. This group is characterized by its electron-withdrawing nature and ability to participate in various chemical reactions. The sulfonyl moiety contributes to the compound's stability while also providing reactive sites for further chemical transformations.

The nitrile group (-CN) at the terminal position adds another dimension to the compound's reactivity profile. Nitrile groups are known for their linear geometry and strong carbon-nitrogen triple bond, which affects both the electronic distribution and steric properties of the molecule. The combination of sulfonyl and nitrile functionalities creates opportunities for diverse chemical reactions and applications.

The methoxy group (-OCH₃) introduces ether functionality that can influence solubility characteristics and hydrogen bonding patterns. The presence of this electron-donating group provides a counterbalance to the electron-withdrawing effects of both the sulfonyl and nitrile groups. This balanced electronic structure contributes to the compound's overall stability and reactivity profile.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₃S |

| Molecular Weight | 177.22 g/mol |

| Physical State | Liquid |

| Storage Temperature | Room Temperature |

| SMILES Notation | COCCCS(=O)(=O)CC#N |

Relevance in Organic Chemistry and Material Science

This compound occupies an important position within the broader landscape of organosulfur and nitrile chemistry. The compound serves as a representative example of multifunctional molecules that combine distinct reactive groups in a single structure. This combination makes it valuable for synthetic chemists seeking to introduce multiple functionalities through single synthetic steps.

The compound's dual functionality as both a sulfonyl and nitrile-containing molecule provides versatility in synthetic applications. Research on related sulfonylacetonitrile compounds demonstrates their utility in preparing substituted pyrimidinylamino isoquinoline and naphthyridine compounds, particularly as inhibitors of mutant forms of epidermal growth factor receptor. These applications highlight the potential pharmaceutical relevance of this compound class.

In material science applications, compounds like this compound can serve as specialized building blocks for creating polymeric materials with tailored properties. The presence of multiple functional groups allows for cross-linking reactions and incorporation into larger molecular frameworks. Such versatility makes these compounds valuable for developing advanced materials with specific performance characteristics.

The compound's structure also makes it relevant for studies in molecular recognition and supramolecular chemistry. The combination of hydrogen bond acceptor sites (nitrile nitrogen, sulfonyl oxygens, and methoxy oxygen) with the hydrogen bond donor potential of adjacent carbon atoms creates opportunities for specific intermolecular interactions. These characteristics are important for designing molecules with predictable assembly behaviors.

Research applications extend to the development of synthetic methodologies for preparing complex organic molecules. The compound can serve as a synthetic intermediate or model system for developing new reaction protocols. Its well-defined structure and multiple reactive sites make it useful for testing new synthetic strategies and reaction conditions in organosulfur and nitrile chemistry.

Properties

IUPAC Name |

2-(3-methoxypropylsulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-10-4-2-5-11(8,9)6-3-7/h2,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOLJIROPVAKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-Methoxypropanesulfonyl chloride + Acetonitrile + Triethylamine | Nucleophilic substitution where the sulfonyl chloride reacts with the acetonitrile’s methylene group in the presence of base |

| 2 | Anhydrous solvent (e.g., dichloromethane or acetonitrile) | Ensures no hydrolysis of sulfonyl chloride |

| 3 | Temperature: 0°C to 25°C | Controlled addition and stirring for 2-4 hours |

| 4 | Work-up: Filtration and purification by crystallization or chromatography | To isolate pure this compound |

Reaction Conditions and Optimization

- The reaction is typically carried out in a dry inert atmosphere (nitrogen or argon) to avoid moisture.

- Triethylamine serves as both a base and an HCl scavenger.

- Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

- Purification involves recrystallization from solvents such as acetonitrile or ether to achieve high purity.

Industrial Scale Considerations

- Scale-up involves optimizing parameters such as temperature ramping, stirring speed, and reagent addition rate to maintain reaction control and safety.

- Use of continuous flow reactors can improve heat dissipation and reaction uniformity.

- Waste management includes neutralization of acidic byproducts and recovery of solvents.

- Quality control includes spectroscopic verification (NMR, IR) and purity assessment by HPLC.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reagents | 3-Methoxypropanesulfonyl chloride, acetonitrile, triethylamine | Same as lab scale, with bulk reagents |

| Solvent | Anhydrous dichloromethane or acetonitrile | Large volumes of dry solvents, solvent recycling employed |

| Temperature | 0°C to 25°C | Controlled temperature ramping, typically 5°C to 30°C |

| Reaction Time | 2-4 hours | Optimized for throughput, 1-3 hours |

| Purification | Crystallization or chromatography | Crystallization, distillation, filtration |

| Yield | Typically >85% | Targeting >90% with process optimization |

Research Findings and Mechanistic Insights

- The sulfonyl chloride reacts via nucleophilic substitution with the methylene group adjacent to the nitrile, facilitated by the base.

- The presence of the methoxy group on the propyl chain influences the electronic environment, enhancing the reaction selectivity.

- The nitrile group remains intact during the reaction, allowing further functionalization post-synthesis.

- Reaction monitoring by TLC or HPLC ensures completion and minimal side product formation.

Summary of Key Literature and Patent Information

- According to patent US4201870A and related literature, similar sulfonyl acetonitrile derivatives are prepared by direct nucleophilic substitution of sulfonyl chlorides with nitrile-containing substrates under phase transfer catalysis or base catalysis, with temperature control critical to yield and selectivity.

- Industrial methods emphasize anhydrous conditions and base-mediated neutralization to prevent side reactions and hydrolysis.

- The reaction is typically carried out in organic solvents such as dichloromethane or acetonitrile with triethylamine as the base.

- Purification techniques include crystallization from acetonitrile or ether and chromatographic methods to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropanesulfonyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Disease Research

Research indicates that 2-(3-Methoxypropanesulfonyl)acetonitrile may act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can potentially reduce oxidative stress and neuroinflammation associated with these conditions .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics effective against resistant bacterial strains. This is particularly crucial in the context of rising antibiotic resistance globally .

Antitubercular Properties

The compound has also been investigated for its potential antitubercular effects, especially against multi-drug resistant strains of Mycobacterium tuberculosis. This application is vital for addressing public health challenges posed by tuberculosis.

Biochemistry

Organic Buffering Agent

this compound serves as an organic buffer in various biological and biochemical applications. Its buffering capacity is essential for maintaining pH stability during enzymatic reactions and other biochemical processes .

Data Tables

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in cellular models of Parkinson's disease. The results demonstrated significant reduction in cell death and oxidative stress markers when treated with the compound, highlighting its therapeutic potential.

Case Study 2: Antimicrobial Screening

In a recent antimicrobial screening, derivatives of this compound were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated promising activity, suggesting further development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropanesulfonyl)acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophiles, while the nitrile group can participate in various chemical reactions. These interactions and reactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

The following analysis compares 2-(3-Methoxypropanesulfonyl)acetonitrile with structurally related nitriles, focusing on substituent effects, synthesis, and physicochemical properties.

Structural and Functional Group Comparisons

Key Compounds:

2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile Structure: Combines a thioether-linked triazole ring and methoxyphenyl group. Functional Groups: Nitrile, thioether, triazole, methoxy.

3-(Methylsulfonyl)propanenitrile (Dapansutrile)

- Structure : Shorter-chain sulfonyl nitrile (methylsulfonyl group).

- Functional Groups : Nitrile, sulfonyl.

- Relevance : Safety data indicate handling precautions for sulfonyl nitriles, though biological activity data are absent .

2-((3-Methoxyphenyl)thio)pent-4-enenitrile

- Structure : Thioether-linked methoxyphenyl and alkenyl nitrile.

- Functional Groups : Nitrile, thioether, alkene.

- Relevance : High-yield synthesis (91%) using FeTPPCl and sodium nitrite, highlighting efficient methodologies for nitrile derivatives .

2-(3-Nitrophenyl)acetonitrile Derivatives

- Structure : Nitro-substituted phenyl acetonitriles.

- Functional Groups : Nitrile, nitro.

- Relevance : Structural similarity scores (0.90–0.98) emphasize electronic effects of nitro groups, which are stronger electron-withdrawing groups than sulfonyl or methoxy .

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(3-Methoxypropanesulfonyl)acetonitrile, with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol, is a sulfonyl-containing compound that has garnered attention for its potential biological activities. Its structure includes a methoxy group and a nitrile moiety, which may contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its functional groups. The sulfonyl group can form strong interactions with nucleophiles, while the nitrile group is capable of participating in various chemical reactions, potentially influencing cellular pathways and molecular interactions.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may have applications in medicinal chemistry, particularly in the development of therapeutics targeting specific diseases. The compound's interactions with various biomolecules suggest it could play a role in:

- Anticancer Activity : Preliminary studies suggest that related compounds can mitigate cytotoxic damage induced by chemotherapeutics in cell lines, indicating potential protective effects against cancer treatments .

- Anti-inflammatory Effects : Similar acetonitrile derivatives have shown promise in reducing inflammation in cellular models, which could be relevant for developing treatments for inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Studies : Research has demonstrated that extracts containing acetonitrile derivatives can prevent cytotoxic damage from chemotherapeutic agents like cisplatin and doxorubicin on human cell lines (HEK293 and SHSY5Y). This suggests that compounds like this compound may enhance the efficacy of cancer treatments while protecting normal cells from damage .

- Toxicological Assessments : Toxicity studies indicate that exposure to acetonitrile compounds can lead to respiratory irritation and other adverse effects. Case studies have documented severe health impacts from high doses, emphasizing the need for careful handling and further investigation into the safety profile of such compounds .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(3-Methoxypropylsulfonyl)acetonitrile | Structure | Potential anti-inflammatory effects |

| 2-(3-Methoxypropanesulfonyl)ethanenitrile | N/A | Anticancer properties observed |

| 2-(3-Methoxypropanesulfonyl)butanenitrile | N/A | Cytoprotective effects against chemotherapeutics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.